Cas no 127223-53-4 (2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanol)
2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanol Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole-1-ethanol, 3,4,5-trimethyl-
- 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanol
- 1H-Pyrazole-1-ethanol, 3,4,5-trimethyl-
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- MDL: MFCD14586864
- Inchi: InChI=1S/C8H14N2O/c1-6-7(2)9-10(4-5-11)8(6)3/h11H,4-5H2,1-3H3
- InChI Key: PUPHJXHXIBPQFA-UHFFFAOYSA-N
- SMILES: CC1=C(C)N(CCO)N=C1C
Computed Properties
- Exact Mass: 154.11072
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 268
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0
Experimental Properties
- PSA: 38.05
2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM317766-5g |
2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanol |
127223-53-4 | 95% | 5g |
$635 | 2021-08-18 | |
| TRC | T219340-250mg |
2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanol |
127223-53-4 | 250mg |
$ 275.00 | 2022-06-03 | ||
| TRC | T219340-500mg |
2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanol |
127223-53-4 | 500mg |
$ 450.00 | 2022-06-03 | ||
| TRC | T219340-1000mg |
2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanol |
127223-53-4 | 1g |
$ 720.00 | 2022-06-03 | ||
| abcr | AB379603-500 mg |
2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanol |
127223-53-4 | 500MG |
€254.60 | 2023-02-20 | ||
| abcr | AB379603-1 g |
2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanol |
127223-53-4 | 1g |
€322.50 | 2023-05-19 | ||
| abcr | AB379603-5 g |
2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanol |
127223-53-4 | 5g |
€907.00 | 2023-05-19 | ||
| Chemenu | CM317766-1g |
2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanol |
127223-53-4 | 95% | 1g |
$296 | 2024-08-02 | |
| abcr | AB379603-500mg |
2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanol; . |
127223-53-4 | 500mg |
€269.00 | 2025-04-21 | ||
| abcr | AB379603-1g |
2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanol; . |
127223-53-4 | 1g |
€317.00 | 2025-04-21 |
2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanol Suppliers
2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanol Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanol
Comprehensive Overview of 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanol (CAS No. 127223-53-4)
2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanol is a specialized organic compound with the CAS number 127223-53-4, widely recognized for its unique structural properties and versatile applications in pharmaceuticals, agrochemicals, and material science. This compound belongs to the pyrazole derivatives family, which has garnered significant attention due to its potential in drug discovery and functional material design. Researchers and industries are increasingly exploring its synthetic pathways, physicochemical properties, and biological activities, making it a subject of interest in modern chemistry.
The molecular structure of 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanol features a pyrazole ring substituted with three methyl groups at the 3, 4, and 5 positions, along with an ethanol side chain. This configuration contributes to its solubility in polar solvents and enhances its reactivity in various chemical transformations. Recent studies highlight its role as a building block for synthesizing more complex molecules, particularly in the development of bioactive compounds and catalysts. Its thermal stability and low toxicity profile further broaden its applicability.
In the pharmaceutical sector, 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanol is investigated for its potential as a pharmacophore in designing anti-inflammatory and antimicrobial agents. The compound's ability to modulate enzyme activity and interact with biological targets has spurred interest in its structure-activity relationships (SAR). Additionally, its derivatives are being studied for their neuroprotective and antioxidant properties, aligning with the growing demand for novel therapeutic solutions in neurodegenerative diseases and aging-related conditions.
From an industrial perspective, this compound is valued for its utility in green chemistry initiatives. Its synthesis often employs eco-friendly catalysts and solvent-free reactions, addressing the global push for sustainable chemical processes. Manufacturers are optimizing scalable production methods to meet the rising demand while minimizing environmental impact. This aligns with trends in circular economy practices, where waste reduction and resource efficiency are prioritized.
The agrochemical industry also benefits from 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanol, where it serves as a precursor for crop protection agents. Its derivatives exhibit herbicidal and fungicidal activities, offering solutions for precision agriculture and integrated pest management (IPM). As the agricultural sector seeks low-residue and high-efficiency formulations, this compound's role becomes increasingly pivotal.
Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are routinely employed to characterize 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanol and ensure its purity. Quality control protocols emphasize batch-to-batch consistency, particularly for applications requiring high-purity grades. Regulatory compliance with REACH and FDA guidelines further underscores its safe handling and commercialization.
Emerging research explores the compound's potential in advanced materials, including polymeric coatings and nanocomposites. Its ability to act as a crosslinking agent or surface modifier opens avenues for innovation in durable materials and smart coatings. These applications resonate with industries focused on energy storage, electronics, and corrosion resistance.
In conclusion, 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanol (CAS No. 127223-53-4) represents a multifaceted compound with expanding relevance across scientific and industrial domains. Its synthetic flexibility, biological efficacy, and environmental compatibility position it as a key player in addressing contemporary challenges in healthcare, agriculture, and material science. Future advancements will likely focus on derivative optimization and process intensification to unlock its full potential.
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